

Impact of pH on the stability of Tris(hydroxymethyl)nitromethane solutions

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Compound of Interest

Compound Name: *Tris(hydroxymethyl)nitromethane*

Cat. No.: B093346

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Technical Support Center: Tris(hydroxymethyl)nitromethane Solutions

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of **Tris(hydroxymethyl)nitromethane** (Tris-nitro) solutions, with a focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of **Tris(hydroxymethyl)nitromethane** in aqueous solutions?

A1: **Tris(hydroxymethyl)nitromethane** is stable in acidic conditions, specifically at a pH of 5.0 and below.^[1] However, it becomes unstable and undergoes degradation in alkaline environments. This degradation process is accelerated by increases in both pH and temperature.^[1]

Q2: What are the primary degradation products of **Tris(hydroxymethyl)nitromethane** in alkaline solutions?

A2: Under alkaline conditions, **Tris(hydroxymethyl)nitromethane** decomposes to release formaldehyde.^[1] This decomposition is the primary pathway for its degradation in basic solutions.

Q3: How does the rate of degradation of **Tris(hydroxymethyl)nitromethane** change with pH?

A3: The degradation of **Tris(hydroxymethyl)nitromethane** is highly dependent on pH. It is stable at a pH of 5 but degrades with increasing rapidity as the pH becomes more alkaline. For instance, the half-life is significantly shorter at pH 9 compared to pH 7.

Q4: Can I use a standard HPLC-UV method to quantify **Tris(hydroxymethyl)nitromethane**?

A4: Direct quantification of **Tris(hydroxymethyl)nitromethane** using HPLC with UV detection can be challenging because it lacks a strong UV-absorbing chromophore.[\[2\]](#) More effective methods often involve derivatization to introduce a UV-active functional group or the use of alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).[\[2\]](#)[\[3\]](#)[\[4\]](#)

Q5: What is the underlying chemical mechanism for the degradation of **Tris(hydroxymethyl)nitromethane** in alkaline solutions?

A5: The degradation of **Tris(hydroxymethyl)nitromethane** in the presence of a base proceeds through a retro-aldol reaction. This reaction involves the cleavage of carbon-carbon bonds, leading to the formation of formaldehyde and nitromethane.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Unexpectedly low assay values for Tris-nitro solutions.	Degradation due to high pH of the solution or diluent.	Ensure that all solutions and buffers used are at a pH of 5.0 or below. A 0.1M aqueous solution of Tris-nitro should have a pH of approximately 4.5.
Inconsistent results in stability studies.	Fluctuation in pH or temperature of the incubation medium.	Use well-characterized and stable buffer systems. Maintain a constant and controlled temperature throughout the experiment.
Appearance of unknown peaks in HPLC chromatograms.	Formation of degradation products (e.g., formaldehyde derivatives).	Analyze for the presence of formaldehyde using a validated method. Characterize the unknown peaks using techniques like LC-MS to confirm their identity as degradation products.
Difficulty in quantifying Tris-nitro by HPLC-UV.	Low UV absorbance of the native molecule.	Consider using a derivatization agent that reacts with the hydroxyl or nitro groups to introduce a chromophore. Alternatively, employ a more universal detector such as ELSD or MS.

Quantitative Stability Data

The stability of **Tris(hydroxymethyl)nitromethane** is significantly influenced by the pH of the solution. The following table summarizes the reported hydrolysis half-life at different pH values.

pH	Half-Life
5	Stable
7	3.4 days
9	2.4 days

(Data sourced from PubChem)[1]

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of Tris(hydroxymethyl)nitromethane

Objective: To determine the degradation kinetics of **Tris(hydroxymethyl)nitromethane** at various pH values.

Materials:

- **Tris(hydroxymethyl)nitromethane**
- Buffer solutions:
 - pH 5.0: 0.1 M Acetate buffer
 - pH 7.0: 0.1 M Phosphate buffer
 - pH 9.0: 0.1 M Borate buffer
- HPLC-grade water
- Volumetric flasks and pipettes
- Constant temperature incubator/water bath
- HPLC system with UV or ELSD detector

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **Tris(hydroxymethyl)nitromethane** in HPLC-grade water at a concentration of 1 mg/mL.
- Sample Preparation: For each pH condition, add a known volume of the Tris-nitro stock solution to each buffer to achieve a final concentration of 100 µg/mL.
- Incubation: Incubate the prepared solutions at a constant temperature (e.g., 25°C or 40°C).
- Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
- Sample Analysis: Immediately analyze the withdrawn aliquots by a validated HPLC method to determine the concentration of **Tris(hydroxymethyl)nitromethane**.
- Data Analysis: Plot the natural logarithm of the Tris-nitro concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. The half-life ($t_{1/2}$) can be calculated using the equation: $t_{1/2} = 0.693 / k$.

Protocol 2: Quantification of Formaldehyde (Degradation Product)

Objective: To quantify the formation of formaldehyde from the degradation of **Tris(hydroxymethyl)nitromethane**.

Method: Spectrophotometric analysis based on the Hantzsch reaction.

Materials:

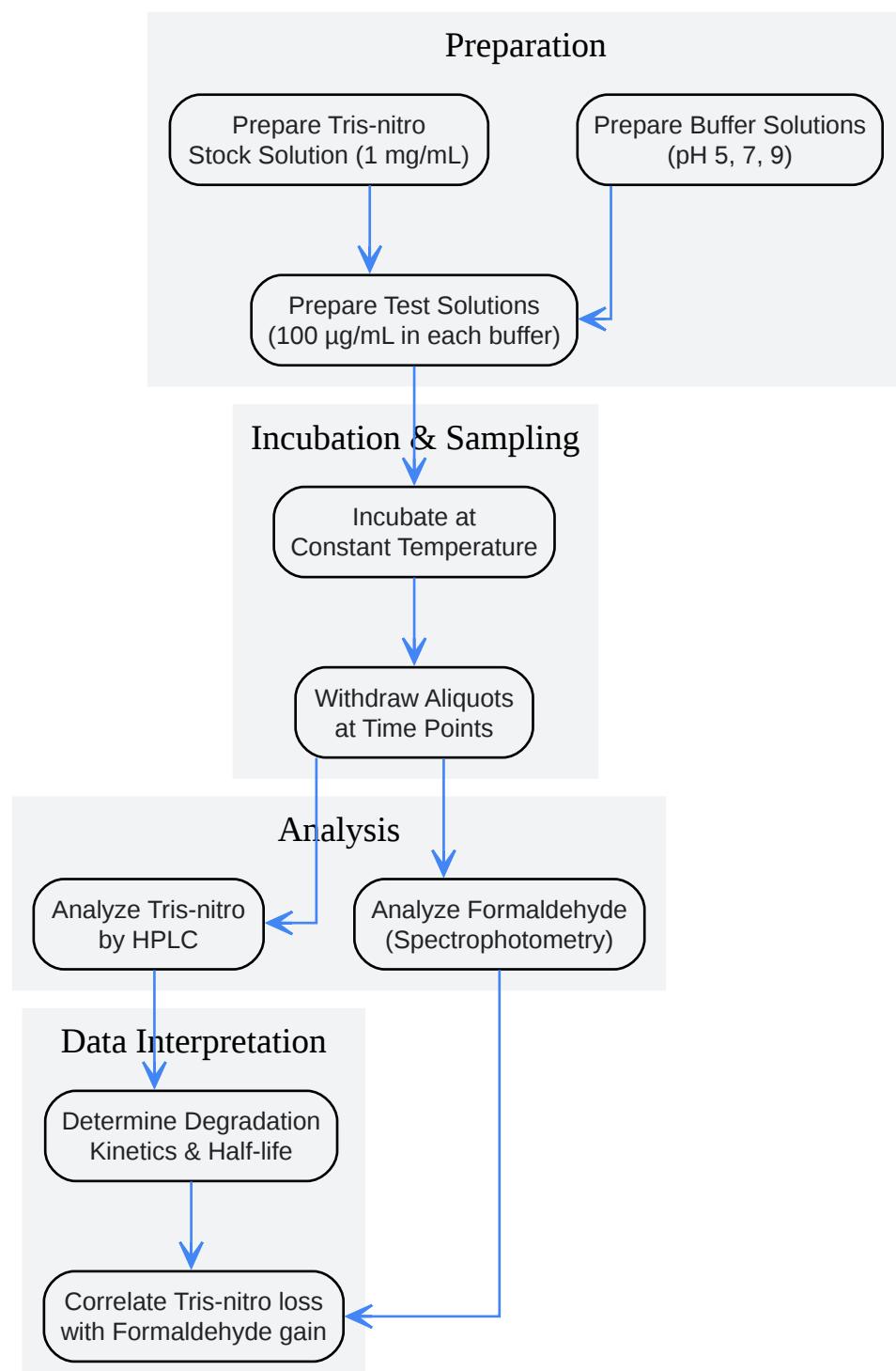
- Degraded Tris-nitro samples from the stability study.
- Acetylacetone reagent (Nash's reagent): 2 M ammonium acetate, 0.05 M glacial acetic acid, and 0.02 M acetylacetone in water.
- Formaldehyde standard solutions.
- Spectrophotometer.

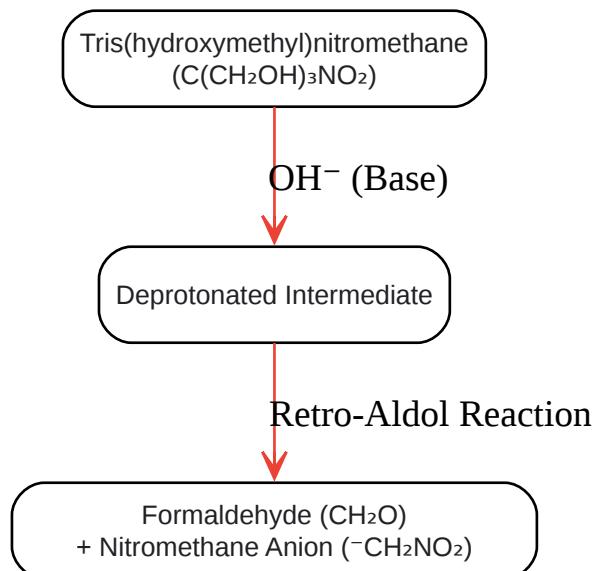
Procedure:

- Standard Curve Preparation: Prepare a series of formaldehyde standards of known concentrations.
- Reaction: To 1 mL of each standard and each degraded sample, add 1 mL of the acetylacetone reagent.
- Incubation: Heat the mixtures at 60°C for 10 minutes.
- Measurement: Allow the solutions to cool to room temperature and measure the absorbance at 412 nm.
- Quantification: Determine the concentration of formaldehyde in the samples by comparing their absorbance to the standard curve.

Visualizations

Logical Workflow for pH-Dependent Stability Study





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